(e)-Tert-butyl 4-(2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)vinyl)piperidine-1-carboxylate (e)-Tert-butyl 4-(2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)vinyl)piperidine-1-carboxylate
Brand Name: Vulcanchem
CAS No.: 1160924-51-5
VCID: VC3001943
InChI: InChI=1S/C18H32BNO4/c1-16(2,3)22-15(21)20-12-9-14(10-13-20)8-11-19-23-17(4,5)18(6,7)24-19/h8,11,14H,9-10,12-13H2,1-7H3/b11-8+
SMILES: B1(OC(C(O1)(C)C)(C)C)C=CC2CCN(CC2)C(=O)OC(C)(C)C
Molecular Formula: C18H32BNO4
Molecular Weight: 337.3 g/mol

(e)-Tert-butyl 4-(2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)vinyl)piperidine-1-carboxylate

CAS No.: 1160924-51-5

Cat. No.: VC3001943

Molecular Formula: C18H32BNO4

Molecular Weight: 337.3 g/mol

* For research use only. Not for human or veterinary use.

(e)-Tert-butyl 4-(2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)vinyl)piperidine-1-carboxylate - 1160924-51-5

Specification

CAS No. 1160924-51-5
Molecular Formula C18H32BNO4
Molecular Weight 337.3 g/mol
IUPAC Name tert-butyl 4-[(E)-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)ethenyl]piperidine-1-carboxylate
Standard InChI InChI=1S/C18H32BNO4/c1-16(2,3)22-15(21)20-12-9-14(10-13-20)8-11-19-23-17(4,5)18(6,7)24-19/h8,11,14H,9-10,12-13H2,1-7H3/b11-8+
Standard InChI Key IUIVSFUZFWYZHL-DHZHZOJOSA-N
Isomeric SMILES B1(OC(C(O1)(C)C)(C)C)/C=C/C2CCN(CC2)C(=O)OC(C)(C)C
SMILES B1(OC(C(O1)(C)C)(C)C)C=CC2CCN(CC2)C(=O)OC(C)(C)C
Canonical SMILES B1(OC(C(O1)(C)C)(C)C)C=CC2CCN(CC2)C(=O)OC(C)(C)C

Introduction

Chemical Identity and Structural Characteristics

(E)-tert-butyl 4-(2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)vinyl)piperidine-1-carboxylate, identified by CAS number 1160924-51-5, is an organoboron compound with defined stereochemistry. The compound possesses an (E)-configuration at the vinyl double bond, which is a critical feature for its reactivity in subsequent transformations. Its molecular structure consists of several key components: a piperidine ring with a Boc (tert-butyloxycarbonyl) protecting group at the nitrogen position, a vinyl linker with (E)-stereochemistry, and a pinacolboronate ester moiety .

The compound's IUPAC name is tert-butyl 4-[(E)-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)ethenyl]piperidine-1-carboxylate, reflecting its structural components and stereochemistry. The presence of the Boc protecting group on the piperidine nitrogen is significant as it provides stability during various chemical reactions while allowing for selective deprotection under acidic conditions when needed.

Molecular Specifications

The compound possesses specific molecular characteristics that define its chemical identity, as summarized in Table 1:

Table 1: Chemical Identity Parameters

ParameterSpecification
CAS Number1160924-51-5
Molecular FormulaC₁₈H₃₂BNO₄
Molecular Weight337.3 g/mol
SMILESCC(C)(C)OC(=O)N1CCC(/C=C/B2OC(C)(C)C(C)(C)O2)CC1
Standard InChIKeyIUIVSFUZFWYZHL-DHZHZOJOSA-N
MDL NumberMFCD28388343

The molecular structure features distinct functional groups, including the boronic ester moiety, which is essential for its application in coupling reactions, and the Boc-protected piperidine, which allows for selective nitrogen functionalization in subsequent synthetic steps .

Physical and Chemical Properties

The physical and chemical properties of (E)-tert-butyl 4-(2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)vinyl)piperidine-1-carboxylate are crucial for understanding its behavior in chemical reactions and for establishing appropriate handling and storage protocols.

Physical State and Appearance

At room temperature, the compound exists as a solid, typically obtained at high purity levels (≥97%) for research applications . Its physical appearance and basic properties make it suitable for use in laboratory settings where precise handling is required.

Chemical Reactivity

The compound's reactivity is primarily governed by the vinyl-boronate ester functionality. The boronate group serves as a versatile handle for various transformations, particularly Suzuki-Miyaura coupling reactions with aryl or vinyl halides. The (E)-configuration of the vinyl group is maintained during these transformations, allowing for stereoselective synthesis.

The Boc-protected piperidine nitrogen provides an additional point for further functionalization after selective deprotection, making this compound a valuable intermediate in the synthesis of more complex structures. The vinyl linkage also presents opportunities for addition reactions, although these must be conducted selectively in the presence of the boronate ester .

Synthesis Methodologies

The synthesis of (E)-tert-butyl 4-(2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)vinyl)piperidine-1-carboxylate typically follows established protocols in organic chemistry, especially those designed for the preparation of vinylboronate esters with controlled stereochemistry.

General Synthetic Approach

The Boron-Wittig olefination appears to be particularly relevant for this compound, as indicated by reference , though complete details from this source are not provided in the search results.

Stereoselectivity Considerations

The (E)-stereochemistry at the vinyl double bond is a critical feature of this compound. This stereochemical outcome can be controlled by the reaction conditions and the nature of the reagents used in the synthesis. For instance, in hydroboration reactions, the choice of borane reagent and reaction temperature can significantly influence the stereoselectivity .

Purification Methods

After synthesis, the compound typically requires purification to achieve the high purity (≥97%) needed for research applications. Common purification methods include:

  • Column chromatography using silica gel

  • Recrystallization from appropriate solvent systems

  • Distillation under reduced pressure for volatile intermediates

These purification steps are essential to remove catalyst residues, unreacted starting materials, and byproducts that might interfere with subsequent applications .

Applications in Chemical Research

(E)-tert-butyl 4-(2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)vinyl)piperidine-1-carboxylate serves primarily as an intermediate in organic synthesis, with applications spanning both academic research and pharmaceutical development.

Organic Synthesis Applications

ParameterClassification
GHS SymbolGHS07 (Exclamation mark)
Signal WordWarning
Hazard StatementsH302-H315-H319-H335
Precautionary StatementsP261-P264-P270-P271-P280-P301+P312-P302+P352-P304+P340-P305+P351+P338-P330-P332+P313-P337+P313-P362-P403+P233-P405-P501

These classifications indicate that the compound may be harmful if swallowed (H302), cause skin irritation (H315), serious eye irritation (H319), and may cause respiratory irritation (H335) .

Emergency Procedures

In case of accidental exposure, the following emergency procedures are recommended based on the hazard profile:

  • Eye contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing. (P305+P351+P338)

  • Skin contact: Wash with plenty of water. (P302+P352)

  • Inhalation: Remove person to fresh air and keep comfortable for breathing. (P304+P340)

  • Ingestion: Call a poison center/doctor if feeling unwell. Rinse mouth. (P301+P312, P330)

These emergency procedures align with the precautionary statements associated with the compound's hazard classification .

Advanced Research Applications

Recent research developments suggest expanding applications for (E)-tert-butyl 4-(2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)vinyl)piperidine-1-carboxylate in synthetic chemistry and related fields.

Cross-Coupling Chemistry

The compound's vinyl-boronate functionality makes it particularly valuable in stereoselective cross-coupling reactions. These reactions allow for the construction of complex molecular architectures while preserving the (E)-configuration of the vinyl group. Recent advances in catalyst design and reaction conditions have expanded the scope of these transformations, enabling coupling with an increasingly diverse array of partners .

Potential coupling partners include:

  • Aryl and heteroaryl halides for the synthesis of styrene-type derivatives

  • Vinyl halides for the preparation of conjugated dienes with defined stereochemistry

  • Alkyl halides (with appropriate catalysts) for the formation of more complex alkyl-substituted structures

These coupling reactions typically proceed under mild conditions, making them compatible with a wide range of functional groups.

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